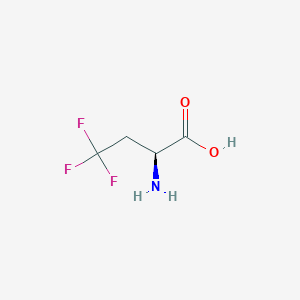

(2S)-2-amino-4,4,4-trifluorobutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCXCOPDSEKQT-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15960-05-1 | |

| Record name | 15960-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-amino-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of the natural amino acid leucine, is a compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics. This document delves into the structural and chemical characteristics of the molecule, supported by available experimental and computed data. Furthermore, it outlines a detailed experimental protocol for a large-scale, asymmetric synthesis of its N-Fmoc protected form, a key intermediate in peptide synthesis.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart desirable characteristics to a drug candidate. These include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and altered lipophilicity, which can improve cell membrane permeability.

This compound serves as a bioisostere for leucine, a frequently occurring amino acid in peptides and proteins.[1] By replacing leucine with this fluorinated analog, medicinal chemists can fine-tune the properties of peptides and small molecule drugs to improve their therapeutic potential.[1] This guide aims to consolidate the available physicochemical data for this important building block, providing a foundation for its rational application in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. This section summarizes the key identifiers and properties of this compound.

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | (S)-2-Amino-4,4,4-trifluorobutyric acid, (S)-3-(Trifluoromethyl)alanine | [2] |

| CAS Number | 15960-05-1 | [2] |

| Molecular Formula | C₄H₆F₃NO₂ | |

| Molecular Weight | 157.09 g/mol | |

| InChI Key | AQPCXCOPDSEKQT-REOHCLBHSA-N | |

| SMILES | C(N)C(F)(F)F |

Tabulated Physicochemical Data

The following table summarizes the available experimental and computed physicochemical properties of this compound. It is important to note that while some experimental data is available from commercial suppliers, other key parameters such as pKa and specific rotation are not readily found in the public domain and the corresponding computed values are provided.

| Property | Value | Data Type | Source |

| Appearance | White to off-white crystalline powder | Experimental | [3] |

| Melting Point | 260-265 °C | Experimental | [2] |

| Boiling Point | 185.2 °C at 760 mmHg | Computed | [2] |

| Density | 1.432 g/cm³ | Computed | [2] |

| XLogP3 | -1.9 | Computed | [4] |

| Hydrogen Bond Donor Count | 2 | Computed | [4] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [4] |

| Topological Polar Surface Area | 63.3 Ų | Computed | [4] |

Note: The reported boiling point is a computed value and the compound may decompose at elevated temperatures.

Synthesis and Characterization

The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application in drug development. This section details a well-established method for its asymmetric synthesis.

Asymmetric Synthesis of N-Fmoc-(2S)-2-amino-4,4,4-trifluorobutanoic Acid

A robust, large-scale asymmetric synthesis has been developed, which proceeds via the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[5] This method is notable for its use of a recyclable chiral auxiliary, making it both cost-effective and suitable for industrial applications.[5]

Experimental Protocol:

The synthesis involves the following key steps:

-

Formation of the Ni(II) Complex: A chiral ligand is reacted with glycine and a nickel(II) salt in a basic methanolic solution to form the chiral Ni(II) complex of the glycine Schiff base.[6]

-

Alkylation: The nucleophilic glycine equivalent is then alkylated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under basic conditions.[5]

-

Diastereoselective Crystallization: The resulting diastereomeric mixture of the alkylated Ni(II) complex is resolved by a carefully controlled crystallization procedure to isolate the desired (S,S)-diastereomer in high purity.[5]

-

Decomplexation and N-Fmoc Protection: The purified Ni(II) complex is disassembled using hydrochloric acid to release the free amino acid.[5] The chiral auxiliary is recovered as its hydrochloride salt and can be recycled.[5] The liberated this compound is then protected in situ with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to yield the final N-Fmoc protected product.[5]

Diagram of the Synthetic Workflow:

Caption: Asymmetric synthesis of N-Fmoc-(2S)-2-amino-4,4,4-trifluorobutanoic acid.

Spectroscopic Data

¹H NMR (400 MHz, CD₃OD) of N-Fmoc-(2S)-2-amino-4,4,4-trifluorobutanoic acid: δ = 7.78 (d, J = 7.7 Hz, 2H), 7.69 (d, J = 7.7 Hz, 2H), 7.34−7.41 (m, 2H), 7.25−7.33 (m, 2H), 4.42−4.53 (m, 1H), 4.29−4.37 (m, 2H), 4.20−4.29 (m, 1H), 2.78−2.91 (m, 1H), 2.60−2.72 (m, 1H).[5]

Biological and Pharmaceutical Relevance

The primary application of this compound in drug development stems from its role as a proteolytically stable bioisostere of leucine.[1] The incorporation of this fluorinated amino acid into peptide-based therapeutics can significantly enhance their resistance to enzymatic degradation, thereby prolonging their in vivo half-life.

Furthermore, the trifluoromethyl group can influence the conformational preferences of the peptide backbone, potentially leading to improved binding to the target receptor. The hydrochloride salt of this amino acid has been investigated for its potential as an enzyme inhibitor, suggesting broader applications beyond its use in peptide modification.[1]

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the development of next-generation therapeutics. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer a powerful tool for medicinal chemists to enhance the druglike characteristics of peptides and small molecules. While a robust synthetic route to this compound has been established, a more comprehensive experimental characterization, including the determination of its pKa values and specific rotation, would further facilitate its broader application in drug discovery. This technical guide provides a solid foundation of the current knowledge of this compound and serves as a valuable resource for researchers in the field.

References

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. 2019 Dec; 24(24): 4521. [Link]

-

This compound. PubChem. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Center for Biotechnology Information. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]

-

2-Amino-4,4,4-trifluorobutanoic acid. PubChem. [Link]

-

2-Amino-4,4-difluorobutanoic acid. PubChem. [Link]

-

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid. PubChem. [Link]

-

3-Fluoroalanine. Cheméo. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Royal Society of Chemistry. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Europe PMC. [Link]

-

3,3,3-Trifluoroalanine. PubChem. [Link]

-

13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

-

13C NMR spectrum of c (TFA-D, 298K, 600MHz). ResearchGate. [Link]

Sources

- 1. Buy 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 262296-39-9 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Amino-4,4,4-trifluorobutyric acid, 97% 100 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascent of a Bioisostere: A Technical Guide to the Discovery and History of Trifluoromethyl-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into amino acids has marked a pivotal advancement in peptide science, medicinal chemistry, and drug discovery. This guide provides a comprehensive exploration of the discovery and historical development of trifluoromethyl-containing amino acids, from the early days of organofluorine chemistry to the sophisticated synthetic methodologies of the 21st century. We will delve into the unique physicochemical properties conferred by the CF₃ group, the evolution of synthetic strategies with detailed protocols for key transformations, and the profound impact of these unnatural amino acids on peptide and protein structure, stability, and biological activity. This document serves as an in-depth technical resource, offering field-proven insights and a robust foundation for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Dawn of a New Element in Protein Engineering

The story of trifluoromethyl-containing amino acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was reported in 1835, the field began to gain significant momentum in the mid-20th century.[1] The introduction of fluorine into organic molecules was found to dramatically alter their physical, chemical, and biological properties.[2] The trifluoromethyl group, in particular, emerged as a powerful bioisostere for the methyl group and other small alkyl groups, offering a unique combination of steric bulk, high electronegativity, and metabolic stability.[3][4]

The unique properties of the trifluoromethyl group include:

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can enhance the ability of a molecule to cross cell membranes. The Hansch π value for a CF₃ group is +0.88.[4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This makes the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[4]

-

Potent Inductive Effect: The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the pKa of neighboring functional groups, altering their reactivity and binding interactions.[3]

-

Conformational Control: The steric bulk and unique electronic properties of the CF₃ group can impose specific conformational constraints on the amino acid side chain and the peptide backbone, influencing protein folding and stability.[5]

These properties made trifluoromethyl-containing amino acids highly attractive targets for synthesis and incorporation into peptides and proteins. The journey to unlock their potential, however, was fraught with synthetic challenges that required decades of innovation to overcome.

Pioneering Syntheses: The First Forays into Trifluoromethylated Amino Acids

The early history of organofluorine chemistry was characterized by the use of harsh and often dangerous fluorinating agents.[6] The synthesis of complex, chiral molecules like amino acids presented a formidable challenge. A significant breakthrough in the field was the development of methods for the synthesis of 3,3,3-trifluoroalanine (TFA) .

One of the earliest reports of a practical synthesis of TFA was by F. Weygand, W. Steglich, and F. Fraunberger in 1967.[7] Their work laid the foundation for further exploration of this and other trifluoromethyl-containing amino acids.

The Weygand Synthesis of 3,3,3-Trifluoroalanine: A Historical Protocol

While the original 1967 communication was brief, subsequent work from Weygand's group provided more detailed procedures. The general approach involved the use of trifluoroacetic acid derivatives as starting materials. A representative, albeit challenging, early synthetic approach is outlined below.

Conceptual Workflow of Early Trifluoroalanine Synthesis

Caption: Asymmetric synthesis of trifluoromethylated amino acids using a chiral Ni(II) complex of a glycine Schiff base.

Catalytic Asymmetric Methods

While chiral auxiliary-based methods are effective, they require stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. The development of catalytic asymmetric methods represents a more elegant and atom-economical approach.

The Strecker synthesis, one of the oldest methods for preparing amino acids, has been rendered asymmetric through the use of chiral catalysts. [8][9][10][11]This reaction involves the addition of a cyanide source to an imine, followed by hydrolysis of the resulting α-aminonitrile. Chiral thiourea derivatives and other organocatalysts have proven to be highly effective in controlling the stereochemistry of the cyanide addition to trifluoromethylated imines. [3] Experimental Protocol: Asymmetric Strecker Reaction for the Synthesis of a Trifluoromethyl-Containing Amino Acid Derivative

This protocol is a generalized representation based on published methodologies and should be adapted and optimized for specific substrates and catalysts.

-

Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trifluoromethyl ketone (1.0 eq.) and a suitable amine (e.g., benzylamine, 1.0 eq.) in an anhydrous solvent (e.g., toluene or CH₂Cl₂). Add a drying agent (e.g., MgSO₄ or molecular sieves) and stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

-

Catalytic Cyanide Addition: In a separate flame-dried flask, dissolve the chiral catalyst (e.g., a thiourea catalyst, 0.05-0.1 eq.) in the chosen anhydrous solvent. Cool the solution to the desired temperature (e.g., -20 °C to -78 °C). To this solution, add the crude imine solution from step 1 via cannula.

-

Cyanide Source: Add the cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 eq.) dropwise to the reaction mixture over a period of 10-15 minutes.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to several days depending on the substrate and catalyst.

-

Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude α-aminonitrile can be purified by flash column chromatography on silica gel.

-

Hydrolysis: The purified α-aminonitrile is then subjected to hydrolysis (e.g., by heating in 6M HCl) to afford the corresponding trifluoromethyl-containing amino acid.

Modern Methods: The Rise of Photoredox Catalysis

In recent years, photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including trifluoromethyl-containing amino acids. [12][13][14]These methods utilize visible light to initiate radical-based transformations under mild reaction conditions.

Conceptual Workflow of a Photoredox-Catalyzed Trifluoromethylation

Caption: A simplified mechanism for the photoredox-catalyzed trifluoromethylation of an amino acid precursor.

These light-driven methods offer several advantages, including the use of readily available starting materials, mild reaction conditions, and high functional group tolerance. [2]

Physicochemical Properties and Characterization

The incorporation of a trifluoromethyl group significantly alters the physicochemical properties of an amino acid. A quantitative understanding of these changes is crucial for rational drug design and protein engineering.

Table 1: Comparison of Physicochemical Properties of Selected Amino Acids and their Trifluoromethylated Analogs

| Amino Acid | pKa (α-COOH) | pKa (α-NH₃⁺) | logP (Calculated) |

| Alanine | ~2.34 | ~9.69 | -2.9 |

| 3,3,3-Trifluoroalanine | ~1.8 | ~7.5 | -1.5 |

| Proline | ~1.99 | ~10.60 | -2.6 |

| 4-Trifluoromethylproline | ~1.5 | ~9.8 | -1.2 |

| Phenylalanine | ~1.83 | ~9.13 | 1.8 |

| 4-(Trifluoromethyl)phenylalanine | ~1.7 | ~8.9 | 2.9 |

Note: The pKa and logP values are approximate and can vary depending on the specific measurement conditions and calculation methods. Data is compiled from various sources for illustrative purposes.

Spectroscopic Characterization: The Voice of the Fluorine Atom

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethyl-containing amino acids and the peptides and proteins into which they are incorporated. [15][16][17]The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. [17] Key features of ¹⁹F NMR for studying these compounds include:

-

Large Chemical Shift Dispersion: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide range of chemical shifts that minimizes signal overlap. [18][19]* "Background-Free" Spectra: Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a "background-free" window to observe the fluorinated molecule. [15]* Probing Protein Structure and Dynamics: The ¹⁹F chemical shift of a trifluoromethyl group incorporated into a protein is sensitive to changes in protein conformation, folding, and binding events. [15] Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups

| Functional Group | Chemical Shift Range (ppm, relative to CFCl₃) |

| -CF₃ (aliphatic) | +40 to +80 |

| -CF₃ (aromatic) | +55 to +65 |

| -COCF₃ | +75 to +85 |

Note: Chemical shifts are approximate and can be influenced by solvent and other structural features.

Applications in Drug Discovery and Chemical Biology

The unique properties of trifluoromethyl-containing amino acids have led to their widespread application in medicinal chemistry and chemical biology.

-

Enhanced Metabolic Stability and Bioavailability: The resistance of the CF₃ group to metabolism is a key advantage in designing long-acting therapeutics. [4]Its lipophilicity can also improve oral bioavailability. [20]* Increased Binding Affinity: The strong inductive effect and the ability of the CF₃ group to participate in non-covalent interactions can lead to enhanced binding affinity and selectivity for biological targets. [2]* Enzyme Inhibition: Trifluoromethyl-containing amino acids can act as mechanism-based inhibitors or transition-state analogs for various enzymes. [3]* Peptide and Protein Engineering: Incorporation of these amino acids can be used to modulate the stability, folding, and aggregation of peptides and proteins. [21]* ¹⁹F NMR Probes for in vitro and in vivo Studies: The favorable NMR properties of the ¹⁹F nucleus make trifluoromethylated amino acids excellent probes for studying protein structure, dynamics, and interactions in complex biological environments. [15][16]

Conclusion and Future Outlook

The journey from the initial challenging syntheses to the modern, elegant catalytic methods for preparing trifluoromethyl-containing amino acids is a testament to the ingenuity and perseverance of synthetic chemists. These unique building blocks have transitioned from chemical curiosities to indispensable tools in the arsenal of drug discovery professionals and chemical biologists. The ability to precisely install a trifluoromethyl group into an amino acid allows for the fine-tuning of molecular properties, leading to the development of more potent, selective, and metabolically robust therapeutics.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches and late-stage trifluoromethylation of complex peptides and proteins. Furthermore, a deeper understanding of the intricate effects of trifluoromethyl groups on protein structure and function will continue to drive the design of novel biomolecules with tailored properties. The ascent of the trifluoromethyl-containing amino acid is far from over; it remains a vibrant and promising frontier in the quest for new and improved medicines.

References

- G. Chaume, C. S. E. T. Brigaud, "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications," Molecules, vol. 29, no. 8, p. 1408, 2024. [URL: https://www.mdpi.com/1420-3049/29/8/1408]

- V. S. Kubyshkin et al., "Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19F NMR Labels for Structural Studies of Membrane-Bound Peptides," in Fluorine in Pharmaceutical and Medicinal Chemistry, Imperial College Press, 2012, pp. 157-187. [URL: https://www.researchgate.net/publication/263882358_Trifluoromethyl-Substituted_a-Amino_Acids_as_Solid-State_19F_NMR_Labels_for_Structural_Studies_of_Membrane-Bound_Peptides]

- M. Zhou, Z. Feng, and X. Zhang, "Recent advances in the synthesis of fluorinated amino acids and peptides," Org. Biomol. Chem., vol. 21, no. 3, pp. 455-475, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02081a]

- V. A. Soloshonok and H. Ueki, "Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids," Synthesis, vol. 44, no. 11, pp. 1591-1602, 2012. [URL: https://www.researchgate.net/publication/257488094_Recent_Advances_in_the_Asymmetric_Synthesis_of_a-Trifluoromethyl-Containing_a-Amino_Acids]

- R. E. Banks, "A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS," SynQuest Labs. [URL: https://www.synquestlabs.com/re-banks-guide-to-organofluorine-synthesis]

- "19F Chemical Shifts and Coupling Constants," NMR Facility, UC Santa Barbara. [URL: https://web.chem.ucsb.edu/~nmr/guide/19f.html]

- "Organofluorine chemistry," Wikipedia. [URL: https://en.wikipedia.org/wiki/Organofluorine_chemistry]

- P. Richardson, "Utility of fluorinated α-amino acids in development of therapeutic peptides," Expert Opinion on Drug Discovery, vol. 16, no. 10, pp. 1137-1153, 2021. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1923020]

- A. A. De la Cruz, A. L. G. Ruiloba, and G. N. C. Chiu, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Pharmaceuticals, vol. 17, no. 7, p. 884, 2024. [URL: https://www.mdpi.com/1424-8247/17/7/884]

- J. Ashenhurst, "The Strecker Amino Acid Synthesis," Master Organic Chemistry, 2018. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]

- F. Weygand, W. Steglich, and F. Fraunberger, "A simple synthesis of 3,3,3-trifluoroalanine," Angew. Chem. Int. Ed. Engl., vol. 6, no. 9, p. 808, 1967. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.196708081]

- R. S. Prosser et al., "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins," J. Biomol. NMR, vol. 64, no. 2, pp. 125-134, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4755848/]

- R. Porta, A. Millet, and M. Rueping, "Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy," Chem. Commun., vol. 52, no. 84, pp. 12473-12476, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06881a]

- "Strecker Synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]

- A. V. Malkov et al., "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols," Molecules, vol. 26, no. 19, p. 5988, 2021. [URL: https://www.mdpi.com/1420-3049/26/19/5988]

- I. B. Krylov et al., "Advances in the Development of Trifluoromethoxylation Reagents," Molecules, vol. 26, no. 24, p. 7531, 2021. [URL: https://www.mdpi.com/1420-3049/26/24/7531]

- T. G. Driver et al., "Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds," Org. Process Res. Dev., vol. 24, no. 10, pp. 1915-1929, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00223]

- K. Burger et al., "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis," Amino Acids, vol. 28, no. 1, pp. 55-66, 2005. [URL: https://link.springer.com/article/10.1007/s00726-004-0138-0]

- J. H. van Maarseveen et al., "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary," Org. Lett., vol. 7, no. 16, pp. 3509-3512, 2005. [URL: https://pubs.acs.org/doi/10.1021/ol051213e]

- "4-(Trifluoromethyl)-L-phenylalanine," MedChemExpress. [URL: https://www.medchemexpress.com/4-(trifluoromethyl)-l-phenylalanine.html]

- O. Grygorenko et al., "Measured²⁰ log P values for compounds selectively fluorinated...," ResearchGate. [URL: https://www.researchgate.

- D. A. Nagib et al., "Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination," Org. Lett., vol. 20, no. 21, pp. 6906-6910, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6381014/]

- G. K. S. Prakash and J. Hu, "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective," Beilstein J. Org. Chem., vol. 6, p. 65, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2902128/]

- M. D. Kärkäs et al., "Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols," Chem. Sci., vol. 15, no. 19, pp. 7316-7323, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc00403e]

- S. D. Taylor et al., "Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds," Org. Process Res. Dev., vol. 24, no. 10, pp. 1915-1929, 2020. [URL: https://www.researchgate.net/publication/344430485_Where_Does_the_Fluorine_Come_From_A_Review_on_the_Challenges_Associated_with_the_Synthesis_of_Organofluorine_Compounds]

- J. A. Murphy et al., "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives," Chem. Commun., vol. 61, no. 63, pp. 8181-8205, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc03280f]

- A. Sandblom, "Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling," Diva-Portal.org, 2021. [URL: http://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1562283&dswid=-351]

- "Strecker Amino Acid Synthesis," YouTube, 2021. [URL: https://www.youtube.

- A. A. Tolmachev et al., "Advances in the Development of Trifluoromethoxylation Reagents," Molecules, vol. 26, no. 24, p. 7531, 2021. [URL: https://www.researchgate.

- A. D. M. Assis et al., "Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy," J. Chem. Educ., vol. 100, no. 1, pp. 318-324, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00713]

- B. Koksch et al., "Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions," Chem. Soc. Rev., vol. 41, no. 2, pp. 659-673, 2012. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c1cs15143a]

- D. O'Hagan, "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains," Molecules, vol. 25, no. 11, p. 2549, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7312822/]

- J. S. Pan, "Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis," Org. Lett., vol. 17, no. 23, pp. 5866-5869, 2015. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03016]

- O. Grygorenko et al., "Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning," ChemRxiv, 2024. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/669f8e7940f8255955a0f6a2]

- "Amino Acids Reference Chart," Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/protein-structural-analysis/amino-acid-reference-chart]

- "Organofluorine chemistry," Wikipedia. [URL: https://en.wikipedia.org/wiki/Organofluorine_chemistry]

- "Strecker amino acid synthesis," Wikipedia. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]

- "19F NMR Chemical Shift Table," Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html]

- K. Burger et al., "Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain," Amino Acids, vol. 16, no. 4, pp. 359-372, 1999. [URL: https://pubmed.ncbi.nlm.nih.gov/10470258/]

- A. Togni et al., "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents," Chem. Rev., vol. 115, no. 2, pp. 650-682, 2015. [URL: https://pubs.acs.org/doi/10.1021/cr500359p]

- M. Rueping et al., "Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy," Chem. Commun., vol. 52, no. 84, pp. 12473-12476, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06881a]

- D. W. C. MacMillan, "The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis," J. Am. Chem. Soc., vol. 131, no. 31, pp. 10875-10877, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753697/]

- H. Liu et al., "Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids," Chin. J. Chem., vol. 35, no. 10, pp. 1540-1548, 2017. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cjoc.201700257]

- J. Liu et al., "Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids," Org. Lett., vol. 25, no. 19, pp. 3439-3444, 2023. [URL: https://www.researchgate.

- DOI, [URL: https://doi.org/10.1002/anie.196708081]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Biological significance of fluorinated amino acids

An In-Depth Technical Guide: The Biological Significance of Fluorinated Amino Acids: From Physicochemical Principles to Advanced Therapeutic and Research Applications

Executive Summary

The strategic incorporation of fluorine into amino acids represents a paradigm shift in peptide and protein engineering, offering unparalleled control over molecular properties. This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorinated amino acids (FAAs). We delve into the unique physicochemical effects of fluorine substitution, exploring how this seemingly minor atomic replacement can profoundly enhance protein stability, modulate biological activity, and improve pharmacokinetic profiles. For researchers and drug development professionals, this document serves as a technical resource, elucidating the causality behind experimental choices and providing actionable protocols for the synthesis, incorporation, and analysis of these powerful biochemical tools.

The Fluorine Advantage: Unique Physicochemical Properties

The biological impact of fluorinated amino acids stems directly from the unique and potent properties of the fluorine atom and the carbon-fluorine (C-F) bond. Unlike any other element, fluorine combines a small atomic radius (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) with the highest possible electronegativity (4.0 on the Pauling scale).[1] This combination imparts a suite of transformative characteristics to an amino acid scaffold.[2]

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. For instance, incorporating fluorine atoms near the carboxylic acid or amino group of an amino acid can alter its charge state at physiological pH, influencing solubility and intermolecular interactions.[3]

-

Enhanced Hydrophobicity: While the C-F bond itself is highly polar, fluorinated alkyl groups are intensely hydrophobic.[] This "fluorous effect" can be leveraged to drive protein folding, enhance packing within hydrophobic cores, and improve membrane permeability of peptide-based drugs.[3][5]

-

Unrivaled Bond Strength: The C-F bond is the strongest single bond in organic chemistry (bond dissociation energy up to ~130 kcal/mol).[1][6] This incredible stability makes sites of fluorination highly resistant to oxidative metabolism, a critical advantage in drug design for improving in vivo half-life.[5][6]

-

Conformational Control: The steric and electronic properties of fluorine can impose specific conformational preferences on the amino acid backbone and side chain. A classic example is 4-fluoroproline, where fluorination dictates the ring-puckering conformation, which in turn influences the cis-trans isomerization of the preceding peptide bond, a key factor in protein folding and stability.[5]

Caption: The core physicochemical properties of fluorine and their resulting biological advantages.

Synthesis and Incorporation Strategies

While only one fluorinated amino acid, 4-fluoro-L-threonine, is known to occur naturally, produced by Streptomyces cattleya, a multitude of synthetic variants are accessible through advanced chemical and biological methods.[1][] The choice of strategy depends on whether a specific site in a protein is targeted or if global incorporation is sufficient.

Synthetic Strategies: The synthesis of FAAs is a complex field, generally following two main approaches:[][7]

-

Fluorination of Amino Acid Precursors: This involves the direct, late-stage fluorination or fluoroalkylation of existing amino acid scaffolds.[7]

-

Assembly from Fluorinated Building Blocks: This method constructs the amino acid from smaller, pre-fluorinated starting materials.[7]

Incorporation into Peptides and Proteins:

-

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the most direct method for incorporating one or more FAAs at precisely defined positions in a peptide. However, the electron-withdrawing effects of fluorine can sometimes decrease the reactivity of the amino group, requiring optimization of coupling conditions.[8][9]

-

Biosynthetic Incorporation: For protein expression, several in vivo methods are available:

-

Auxotrophic Strains: An auxotrophic bacterial strain, incapable of synthesizing a specific natural amino acid, is grown in a medium where that amino acid is replaced by its fluorinated analog. This leads to global incorporation at every position coded for that residue.[5][8]

-

Genetic Code Expansion: For site-specific incorporation, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a stop codon (e.g., the amber codon UAG) and insert a specific FAA at that position during translation.[5][8]

-

Caption: Primary pathways for incorporating fluorinated amino acids into peptides and proteins.

Engineering Protein Stability and Structure

A primary driver for using FAAs is to enhance the structural integrity of peptides and proteins. Fluorination provides a powerful tool to create hyperstable folds and direct specific molecular interactions.[10]

Enhanced Thermal and Chemical Stability: The replacement of hydrophobic leucine residues with highly fluorinated analogs like hexafluoroleucine in the core of coiled-coil proteins has been shown to dramatically increase their melting temperature (T_m), conferring exceptional thermal stability.[][11] This stabilization arises from the enhanced hydrophobicity of the fluorinated side chains, which drives more favorable packing and shields the backbone from the solvent. This increased stability also confers resistance to chemical denaturants and proteolytic degradation.[][11]

| Amino Acid Substitution | Protein System | Reported Effect on Stability | Reference |

| Leucine → Hexafluoroleucine | Coiled-coil peptides | Significant increase in thermal stability (ΔT_m) | [][11] |

| Proline → (4R)-Fluoroproline | Collagen mimetic peptides | Increased triple helix stability | [10] |

| Phenylalanine → p-Fluorophenylalanine | Various proteins | Can enhance stability through favorable dipolar interactions | [5] |

Directing Conformation and Folding: Fluorination can be used to bias secondary structure formation. For example, the incorporation of fluorinated amino acids can increase the propensity of a peptide to form an α-helix or a β-sheet.[][12][13] This is particularly valuable in designing peptide therapeutics where a specific conformation is required for receptor binding. The ability of 4-fluoroproline to enforce a trans conformation in the preceding peptide bond is a well-established strategy to pre-organize a peptide structure, reducing the entropic penalty of binding and increasing affinity.[5]

Applications in Drug Discovery and Development

Fluorine has become a cornerstone of modern medicinal chemistry, and its application via FAAs is a growing trend in the development of both small-molecule and peptide-based drugs.[5][9][14]

Improving Pharmacokinetic Properties (ADME): A major hurdle for many drug candidates, especially peptides, is poor metabolic stability and low membrane permeability.[5]

-

Blocking Metabolic Attack: As noted, the strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[6][15] Replacing a metabolically labile C-H bond with a C-F bond is a proven strategy to block oxidation and extend the drug's half-life.[5]

-

Enhancing Permeability: Increasing the hydrophobicity of a peptide by incorporating FAAs can improve its ability to cross cell membranes, which can be crucial for reaching intracellular targets and improving oral bioavailability.[3][5]

Modulating Biological Activity:

-

Mechanism-Based Enzyme Inhibition: FAAs are highly effective as mechanism-based or "suicide" inhibitors. A fluorine atom strategically placed at the β-position of an amino acid can act as a latent leaving group. When processed by a target enzyme, such as a pyridoxal phosphate (PLP)-dependent enzyme, this can lead to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[5][16] This approach has been used to target enzymes involved in cancer and infectious diseases like African sleeping sickness.[5]

-

Enhancing Receptor Binding: Fluorination can fine-tune ligand-receptor interactions. The introduction of a C-F bond can create favorable dipolar or hydrophobic interactions within a binding pocket that were not possible with the natural amino acid.[5] This can lead to more potent and selective binding.[5]

Advanced Applications as Research Tools

Beyond therapeutics, FAAs are invaluable tools for fundamental biochemical and in vivo studies.

¹⁹F NMR Spectroscopy: A Precision Probe: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, meaning that the resonance frequency of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[17][18][19]

-

Probing Protein Structure and Dynamics: Since fluorine is absent from natural biological systems, the ¹⁹F NMR spectrum of a protein containing a fluorinated amino acid is free of background signals.[19] This allows researchers to monitor specific sites within a large protein, reporting on conformational changes, folding events, and protein-protein interactions with high precision.[][20]

-

Ligand Binding and Drug Screening: Protein-Observed ¹⁹F NMR (PrOF NMR) is a powerful method for drug screening. A ¹⁹F-labeled protein is monitored by NMR, and the addition of a small molecule that binds to the protein will cause a perturbation in the ¹⁹F chemical shift, providing direct evidence of binding.[17] This technique is sensitive, requires relatively small amounts of protein, and can provide structural information about the binding event.[17]

Radiolabeling for PET Imaging: The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life, making it ideal for Positron Emission Tomography (PET) imaging. FAAs can be synthesized with ¹⁸F and incorporated into peptides or small molecules. These radiolabeled tracers can then be used to visualize and quantify biological processes in vivo, such as tumor metabolism or receptor density, providing critical diagnostic information.[3][]

Experimental Protocols and Methodologies

Protocol 1: Site-Specific Incorporation of a Fluorinated Amino Acid via SPPS

Causality: This protocol outlines the standard Fmoc/tBu solid-phase synthesis strategy. The choice of HCTU as a coupling agent is based on its high efficiency and low racemization rates, which is critical for maintaining stereochemical integrity. The extended coupling time for the FAA is a common and necessary modification to overcome the potentially reduced nucleophilicity of the FAA's amino group due to fluorine's electron-withdrawing effect.

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

Standard Amino Acid Coupling:

-

In a separate vessel, dissolve the standard Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 45-60 minutes.

-

Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test.

-

-

Fluorinated Amino Acid Coupling (Self-Validating Step):

-

Dissolve the Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH) (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2-4 hours. Rationale: A longer coupling time is often required for sterically hindered or electronically deactivated amino acids.

-

Perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the resin and repeat the coupling step with a fresh activation mixture ("double coupling").

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent FAAs) for all amino acids in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC. Confirm mass by LC-MS.

Protocol 2: Workflow for Protein-Observed ¹⁹F NMR (PrOF NMR) Ligand Screening

Causality: This workflow is designed to efficiently identify binding events. The initial 1D ¹⁹F spectrum serves as a unique fingerprint of the protein's fluorinated sites. Any change to this fingerprint upon ligand addition indicates a direct or allosteric interaction near a fluorine probe. This method is self-validating because non-binding compounds will produce no change in the spectrum, providing a clear negative control.

Caption: A streamlined workflow for ligand screening using Protein-Observed ¹⁹F NMR.

Conclusion and Future Outlook

Fluorinated amino acids are no longer niche chemical curiosities but have firmly established themselves as indispensable tools in chemical biology, drug discovery, and protein engineering. Their ability to rationally tune the properties of peptides and proteins—enhancing stability, modulating activity, and providing unique spectroscopic handles—is unmatched. Future advancements in the synthetic accessibility of novel FAAs and more sophisticated methods for their genetic encoding will undoubtedly expand their application. As the pharmaceutical industry continues to move towards more complex biological drugs, the strategic use of fluorinated amino acids will be a critical enabler of the next generation of therapeutics.

References

-

Mennie, K. M., & O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(16), 3584. [Link]

-

Miller, M. A., & Sletten, E. M. (2020). Perfluorocarbons in Chemical Biology. ChemBioChem, 21(19), 2735-2743. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 246-262. [Link]

-

Odar, C., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Biotechnology Journal, 10(3), 427-446. [Link]

-

Pomerantz, W. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2534-2540. [Link]

-

Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(9), 2099. [Link]

-

Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]

-

Di-Iorio, M., & Martin, A. D. (2023). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 24(13), 10697. [Link]

-

Papini, A. M., et al. (2026). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Liquids, 6(1), 6. [Link]

-

Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]

-

O'Hagan, D., & Young, R. J. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1269-1280. [Link]

-

Wood, G. M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14216-14242. [Link]

-

Verhoork, S. J. M., et al. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 155-173. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

-

Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 76(8), 2435-2458. [Link]

-

Felli, I. C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Chemistry – A European Journal, 30(10), e202303254. [Link]

-

Wescott, C. R., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(3), 2435-2441. [Link]

-

Marsh, E. N. G. (2014). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research, 47(10), 2878-2885. [Link]

-

Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6645-6689. [Link]

-

Jäckel, C., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10305-10349. [Link]

-

O'Hagan, D., & Young, R. J. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1269-1280. [Link]

-

Wood, G. M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biophysics.org [biophysics.org]

- 20. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2S)-2-amino-4,4,4-trifluorobutanoic Acid

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

(2S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine, is a compound of significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their physicochemical and biological properties. The high electronegativity and steric demand of the trifluoromethyl (CF3) group can alter peptide conformations, enhance metabolic stability by blocking enzymatic degradation, and modulate binding affinities to biological targets. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its quality control, structural confirmation, and for studying its interactions in more complex biological systems.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, informs the expected spectroscopic signals. The molecule possesses a chiral center at the alpha-carbon (C2), a basic amino group, an acidic carboxylic acid group, and the influential trifluoromethyl group at the terminal position.

Figure 2. Recommended workflow for the complete spectroscopic characterization of this compound.

Detailed Methodologies

1. NMR Sample Preparation:

- Accurately weigh 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice for free amino acids as it exchanges the labile -NH₂ and -COOH protons, simplifying the spectrum and improving the resolution of other signals.

- Vortex the sample until fully dissolved.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

- ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

- ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus. Ensure the spectral width is adequate to cover the expected chemical shift range.

3. IR Data Acquisition (ATR-FTIR):

- Ensure the attenuated total reflectance (ATR) crystal is clean.

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.

- Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

- Perform a background scan of the clean, empty ATR crystal before acquiring the sample spectrum.

4. Data Processing and Interpretation:

- Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing the spectra. For ¹H and ¹³C NMR in D₂O, an internal standard such as DSS or TSP can be used, or the residual solvent peak can be referenced. For ¹⁹F NMR, an external or internal standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.

- Integrate the ¹H NMR signals to determine the relative number of protons.

- Analyze the splitting patterns (multiplicities) and coupling constants in all spectra to elucidate the connectivity of the molecule.

- Assign the absorption bands in the IR spectrum to the corresponding functional groups.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. A comprehensive understanding of its spectroscopic properties is essential for its effective utilization. This guide has provided a detailed overview of the expected NMR and IR data for this compound, based on available information for a key derivative and established spectroscopic principles. The provided experimental protocols offer a robust framework for researchers to obtain and interpret high-quality spectroscopic data, ensuring the structural integrity and purity of this important fluorinated amino acid.

References

-

Hu, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,4,4-trifluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kubyshkin, V. S., et al. (2012). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. Available at: [Link]

-

Zheglov, D., et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis, Characterizations, Hirfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Available at: [Link]

Introduction: The Strategic Advantage of Fluorination in Peptide and Small Molecule Design

An In-depth Technical Guide to (2S)-2-amino-4,4,4-trifluorobutanoic Acid: A Cornerstone for Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool to achieve these goals.[1][2][3] this compound, a fluorinated analog of leucine, stands out as a critical building block for researchers, scientists, and drug development professionals. Its trifluoromethyl group serves as a bioisostere for the isopropyl group of leucine, offering a similar steric profile while profoundly altering electronic properties, which can lead to improved potency and metabolic stability of drug candidates.[1][4]

This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a field-proven method for its asymmetric synthesis, and its significance in medicinal chemistry.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for stoichiometric calculations, analytical characterization, and integration into synthetic workflows.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₄H₆F₃NO₂ | PubChem[5][6] |

| Molecular Weight | 157.09 g/mol | PubChem[5][7] |

| CAS Number | 15960-05-1 | PubChem[5] |

| Canonical SMILES | C(N)C(F)(F)F | PubChem[5] |

| InChI Key | AQPCXCOPDSEKQT-REOHCLBHSA-N | PubChem[5] |

| Appearance | White to cream or pale yellow crystalline powder | Thermo Fisher Scientific[6] |

Asymmetric Synthesis: Rationale and Methodological Overview

The production of enantiomerically pure this compound is crucial, as stereochemistry dictates biological activity. A robust and scalable method for its synthesis has been developed, which cleverly circumvents the need for costly chromatographic purifications.[1][8]

Causality Behind the Experimental Design

The chosen synthetic strategy relies on the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[1][4][9] This approach is superior for several reasons:

-

Stereochemical Control: The chiral auxiliary, complexed with Ni(II), creates a rigid, planar structure. This complex effectively shields one face of the glycine carbanion, forcing the incoming electrophile (2,2,2-trifluoroethyl iodide) to attack from the less sterically hindered face. This results in a high degree of stereoselectivity, yielding the desired (S)-enantiomer.[1]

-

Scalability and Cost-Effectiveness: The protocol is designed for large-scale preparation (over 150g).[1][4][9] A key feature is the efficient recovery and recycling of the expensive chiral auxiliary. After the alkylation and subsequent disassembly of the nickel complex, the chiral ligand is reclaimed by simple filtration with minimal loss (<5% per cycle), making the process commercially viable.[1][10]

-

Purification Strategy: The method avoids chromatography. The desired amino acid is isolated and often derivatized in situ, for instance, with an Fmoc protecting group (Fmoc-OSu), and the final product is purified by precipitation and recrystallization.[1][8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the asymmetric synthesis protocol, highlighting the central role of the Ni(II) complex and the recycling of the chiral auxiliary.

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,4,4-trifluorobutyric acid, 97% 100 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Amino-4,4,4-trifluorobutyric acid, 97% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 262296-39-9 [smolecule.com]

Methodological & Application

Using Ni(II) complex for stereoselective synthesis of fluorinated amino acids

Application Note & Protocol

Topic: High-Fidelity Stereoselective Synthesis of α-Fluorinated Amino Acids Using Chiral Ni(II) Schiff Base Complexes

Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and peptide science.

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and peptide design. Fluorinated amino acids are powerful tools for modulating the properties of peptides and small-molecule drugs, offering enhanced metabolic stability, proteolytic resistance, and tailored hydrophobicity.[1][2] These modifications can profoundly influence the folding, specificity, and therapeutic efficacy of bioactive molecules. However, the stereocontrolled synthesis of these valuable building blocks, particularly on a practical scale, remains a significant challenge.[3][4]

This application note details a robust and highly stereoselective methodology for synthesizing a diverse range of α-fluorinated α-amino acids. The protocol leverages the well-established chemistry of Belokon's chiral Ni(II) complex, a nucleophilic glycine equivalent that enables gram-scale synthesis with exceptional enantiomeric purity (>94% ee).[2][3][4] We will first explore the mechanistic basis for the high stereoselectivity and then provide detailed, field-proven protocols for the synthesis of the precursor complex, diastereoselective alkylation, and subsequent electrophilic fluorination.

Part 1: The Principle of Stereochemical Control

The success of this methodology hinges on the unique square-planar geometry of the Ni(II) complex formed between glycine and a chiral tridentate Schiff base ligand, typically derived from (S)-2-[(N-benzylprolyl)amino]benzophenone ((S)-BPB).[5][6] This rigid complex serves as a chiral template, effectively controlling the trajectory of incoming electrophiles.

Mechanism of Stereoselection:

-

Complex Formation: Glycine condenses with the chiral ligand, and subsequent coordination with Ni(II) salt forms a thermodynamically stable, square-planar complex.

-

Enolate Generation: The α-protons of the glycine moiety become significantly acidic upon complexation. Treatment with a suitable base generates a planar, nucleophilic enolate.

-

Stereodirected Electrophilic Attack: The key to the stereoselectivity lies in the steric shielding provided by the bulky N-benzylproline group of the chiral auxiliary. This group effectively blocks one face of the planar enolate (the si-face), forcing the electrophile (e.g., an alkyl halide or an electrophilic fluorine source) to approach from the less hindered re-face.[1] This directed attack results in the formation of one diastereomer in high excess.

-

Decomplexation: Acidic hydrolysis cleaves the Schiff base, liberating the desired α-substituted amino acid in high enantiomeric purity and allowing for the recovery of the chiral ligand.[5]

The following diagram illustrates the crucial stereodetermining step where the chiral auxiliary dictates the approach of the electrophile.

Caption: Steric shielding by the chiral ligand directs electrophilic attack.

Part 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of the Chiral Ni(II)-Glycine Complex

This procedure describes the formation of the key starting material, the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[(N-benzylprolyl)amino]benzophenone ((S)-BPB).[5][7]

Materials:

-

(S)-2-[(N-benzylprolyl)amino]benzophenone ((S)-BPB)

-

Glycine

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Ligand Formation: In a round-bottom flask, dissolve (S)-BPB (1.0 equiv.) and glycine (1.1 equiv.) in anhydrous methanol.

-

Base Addition: Add powdered KOH (2.0 equiv.) to the solution and stir at 50 °C for 2 hours.[8] The solution will typically change color.

-

Complexation: Add a solution of Ni(NO₃)₂·6H₂O (1.0 equiv.) in methanol to the reaction mixture. A deep red precipitate should form immediately.

-

Stirring and Isolation: Stir the mixture at room temperature for 1 hour.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove excess salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The resulting dark red solid complex is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel (eluent: DCM/MeOH gradient).

Protocol 2.2: Diastereoselective Synthesis of α-Alkyl-α-Amino Acids (General Procedure)

This protocol serves as a general method for alkylation, which can be followed by fluorination to generate α-fluoro-α-alkyl amino acids.

Materials:

-

Ni(II)-Glycine Complex (from Protocol 2.1)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2-1.5 equiv.)

-

Base (e.g., solid NaOH, DBU)

-

Solvent (e.g., DMF, Acetonitrile)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), if using biphasic conditions.[9]

Procedure:

-

Reaction Setup: Suspend the Ni(II)-Glycine complex (1.0 equiv.) in the chosen solvent in a flask under a nitrogen atmosphere.

-

Base Addition: Add the base. For solid NaOH, add it directly to the suspension.[5] For a soluble base like DBU, add it dropwise.

-

Electrophile Addition: Add the alkyl halide to the mixture.

-

Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).[9]

-

Workup: Dilute the reaction mixture with DCM and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting diastereomeric product complex by column chromatography on silica gel. The diastereomers can often be separated at this stage.

Protocol 2.3: Stereoselective Electrophilic Fluorination

This protocol details the direct fluorination of the Ni(II)-glycine complex enolate to produce α-fluoro-glycine derivatives or the fluorination of an α-alkylated complex to yield α-fluoro-α-alkyl amino acids.

Materials:

-

Ni(II)-Amino Acid Complex (from Protocol 2.1 or 2.2)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv.)

-

Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium bis(trimethylsilyl)amide (KHMDS)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Expert Insight: The choice of fluorinating agent is critical. NFSI is a mild, stable, and effective electrophilic fluorine source that is commercially available and easy to handle.[10][11][12] It is generally preferred over more aggressive reagents for this transformation.

Procedure:

-

Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve the Ni(II)-complex (1.0 equiv.) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add the base (e.g., KHMDS, 1.1 equiv.) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. The solution will typically undergo a distinct color change.

-

Fluorination: Add a solution of NFSI (1.2 equiv.) in anhydrous THF dropwise to the cold enolate solution.

-

Reaction: Maintain the reaction at -78 °C and monitor by TLC. The reaction is often complete within 1-3 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated Ni(II) complex.

Protocol 2.4: Decomplexation and Amino Acid Isolation

This final step liberates the target fluorinated amino acid from the chiral auxiliary.

Materials:

-

Purified Fluorinated Ni(II) Complex

-

Hydrochloric acid (HCl), 3-6 M

Procedure:

-

Hydrolysis: Suspend the purified complex in 3 M HCl.

-

Heating: Heat the mixture at reflux (approx. 100 °C) for 4-6 hours. The deep red color of the complex will fade.

-

Auxiliary Recovery: Cool the mixture to room temperature. The chiral ligand ((S)-BPB) can often be recovered by extraction with an organic solvent like DCM.

-

Amino Acid Isolation: The aqueous layer contains the hydrochloride salt of the fluorinated amino acid. Wash the aqueous layer with DCM to remove any remaining organic impurities.

-

Purification: The amino acid can be isolated from the aqueous solution by ion-exchange chromatography or by careful neutralization and crystallization.

Part 3: Data Presentation and Workflow Summary

The power of this methodology is demonstrated by its applicability to a range of substrates, consistently delivering high yields and excellent stereoselectivity.

Table 1: Representative Results for the Synthesis of Fluorinated Amino Acids [1][3][4]

| Entry | Substrate (R-group) | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| 1 | H | (S)-α-Fmoc-F-Gly | 60-70 | >95% ee |

| 2 | CH₂Ph | (S)-α-Fmoc-F-Phe | 65-75 | >98% de |

| 3 | CH₂CF₃ | (S)-Fmoc-TfeGly | ~66 | >99% ee |

| 4 | CH(CH₃)₂ | (S)-α-Fmoc-F-Val | 55-65 | >96% de |

Yields and de/ee values are representative and may vary based on specific reaction conditions and purification efficiency.

The entire process, from starting materials to the final purified amino acid, can be visualized as a streamlined workflow.

Caption: Overall experimental workflow for fluorinated amino acid synthesis.

Conclusion

The use of chiral Ni(II) Schiff base complexes provides a highly reliable, scalable, and stereocontrolled route to valuable α-fluorinated amino acids.[2][4] The methodology is distinguished by its operational simplicity, the high degree of stereocontrol imparted by the recoverable chiral auxiliary, and its applicability to a diverse range of substrates.[6][8] This makes it an exceptionally powerful tool for researchers in drug discovery and peptide chemistry, enabling the synthesis of unique molecular entities with enhanced therapeutic potential.

References

- Jamieson, A. G., et al. (2019). A new method for the synthesis of α,α-disubstituted amino acid derivatives. Mentioned in Molecules, 26(15), 4429.

-

Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1043–1051. Available at: [Link]

-

Soloshonok, V. A., et al. (2016). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. ACS Omega, 1(5), 943-952. Available at: [Link]

-